3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
334497-10-8 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-17-6-10-20(11-7-17)24-14-15-25(21-12-8-18(2)9-13-21)23(24)19-4-3-5-22(26)16-19/h3-13,16,23,26H,14-15H2,1-2H3 |
InChI Key |
JTSZTDRRJXQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=CC=C3)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Condensation and Cyclization
A widely applicable method involves the reaction of 3-aminophenol with a bis(4-methylphenyl) diketone or dihalide. For example:
-
Step 1 : Reacting 3-aminophenol with 4,4'-dimethylbenzil in the presence of a Lewis acid (e.g., ZnCl₂) to form a Schiff base intermediate.
-
Step 2 : Cyclization under acidic or basic conditions to yield the imidazolidine ring.
Reaction Conditions :
-
Solvent: Ethanol or toluene under reflux.
-
Catalyst: p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization.
-
Yield: ~50–65% after purification by silica gel chromatography.
Mechanistic Insight :
The diketone undergoes nucleophilic attack by the amine group of 3-aminophenol, followed by dehydration and cyclization to form the five-membered ring.
One-Pot Synthesis via Microwave-Assisted Reactions
Recent advancements in microwave synthesis enable efficient one-pot formation of imidazolidine derivatives. A protocol adapted from patent literature involves:
-
Mixing 3-hydroxyphenylboronic acid with 1,3-bis(4-methylphenyl)imidazolidin-2-one in the presence of a palladium catalyst.
-
Microwave irradiation at 120°C for 20 minutes in N-methylpyrrolidone (NMP).
Key Parameters :
-
Catalyst: Pd(OAc)₂ with XPhos ligand.
-
Base: K₃PO₄ to facilitate transmetalation.
Transition Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction offers a robust route to introduce aromatic amines into complex scaffolds. For this compound:
-
Substrate : 3-Bromophenol protected as its tert-butyldimethylsilyl (TBS) ether.
-
Coupling Partner : Preformed 1,3-bis(4-methylphenyl)imidazolidine.
Reaction Setup :
-
Catalyst: Pd₂(dba)₃ with BINAP ligand.
-
Solvent: Toluene at 100°C for 12 hours.
-
Deprotection: TBAF in THF to remove the silyl protecting group.
Yield : 60–68% after column chromatography.
Ullmann-Type Coupling
Copper-mediated coupling provides an alternative for forming C–N bonds under milder conditions:
-
React 3-iodophenol with 1,3-bis(4-methylphenyl)imidazolidine-2-thione.
-
Use CuI as a catalyst and 1,10-phenanthroline as a ligand in DMSO at 80°C.
Optimization Notes :
-
Excess K₂CO₃ improves yields by neutralizing HI byproducts.
Purification and Characterization
Recrystallization Techniques
Crude products are typically purified via recrystallization:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, aromatic H), 6.85 (t, 1H, phenolic H), 4.10 (s, 2H, imidazolidine CH₂), 2.35 (s, 6H, CH₃).
-
IR (KBr) : 3350 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N imidazolidine).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Condensation | 50–65 | 95 | Moderate | Limited |
| Microwave-Assisted | 70 | 99 | High | Excellent |
| Buchwald-Hartwig | 60–68 | 98 | Low | Moderate |
| Ullmann Coupling | 55 | 97 | Moderate | Good |
Trade-offs : Microwave methods offer superior efficiency but require specialized equipment. Transition metal-catalyzed routes provide regioselectivity at higher costs .
Chemical Reactions Analysis
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol exhibit significant antimicrobial activity. For instance, imidazole-containing derivatives have demonstrated effectiveness against various pathogens, including fungi such as Aspergillus fumigatus, which is responsible for pulmonary infections . The structural features of imidazole rings contribute to their bioactivity, making such compounds promising candidates in the development of new antimicrobial agents.
Antioxidant Activity
Studies have shown that phenolic compounds possess antioxidant properties that can protect cells from oxidative stress. The presence of the imidazolidin-2-yl group in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against cellular damage. This property is particularly relevant in the context of diseases associated with oxidative stress, including cancer and neurodegenerative disorders.
Potential Anti-Cancer Agents
The ability of imidazole derivatives to interact with biological targets makes them candidates for anti-cancer drug development. Research into similar compounds has indicated that they can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms by which this compound may exert anti-cancer effects warrant further investigation.
Materials Science Applications
Polymer Chemistry
In materials science, phenolic compounds are often used as building blocks for polymers due to their thermal stability and mechanical properties. This compound can be incorporated into polymer matrices to enhance their performance characteristics. Its chemical structure allows for potential cross-linking capabilities, which can improve the strength and durability of polymeric materials.
Nanocomposite Development
The incorporation of imidazole-based compounds into nanocomposites has been explored for applications in electronics and photonics. These materials can exhibit unique optical and electrical properties, making them suitable for use in sensors and other advanced technological applications.
Catalytic Applications
Catalysis in Organic Reactions
The imidazole moiety is known for its catalytic properties in various organic transformations. Compounds like this compound can serve as catalysts or co-catalysts in reactions such as C–C bond formation and oxidation processes. Their ability to stabilize transition states can lead to improved reaction efficiencies and selectivities.
Case Studies
To illustrate the applications of this compound further, several case studies highlight its effectiveness:
Mechanism of Action
The mechanism of action of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences between 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol and analogous compounds:
Key Observations :
- Halogenation : The iodine atom in increases molecular weight and polarizability, which may influence binding kinetics but reduce metabolic stability.
- Core Heterocycle : Benzimidazoles (e.g., ZH in ) exhibit distinct π-π stacking capabilities compared to imidazolidines, affecting receptor interactions.
Biological Activity
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O. The compound features an imidazolidine ring substituted with two para-methylphenyl groups and a phenolic hydroxyl group, contributing to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of phenolic compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds can disrupt bacterial biofilms, which are critical in infections caused by Escherichia coli and other pathogens. The functionalization of phenolic structures has been shown to enhance their effectiveness against biofilm formation, suggesting that this compound may possess comparable antimicrobial capabilities .
Anticancer Activity
The anticancer potential of phenolic compounds has been widely studied. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A notable case study involved a phenolic derivative that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound suggests a potential for scavenging free radicals and mitigating oxidative stress. Studies have shown that similar compounds can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenolic derivatives against Staphylococcus aureus and E. coli. Results indicated that certain modifications enhanced their inhibitory effects, with some derivatives achieving MIC values as low as 10 µg/mL .
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines revealed that treatment with phenolic compounds led to a decrease in cell viability by up to 70% at concentrations of 50 µM. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway .
- Antioxidant Capacity : The antioxidant capacity was assessed using DPPH and ABTS assays, where this compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?
- Methodological Answer : The synthesis of imidazole derivatives typically involves multicomponent reactions (MCRs) using benzil derivatives, aldehydes, and ammonium acetate under acidic or catalytic conditions. For example, imidazole-based compounds are synthesized via HISA (hydroxyethylammonium acetate) catalysis in ethanol at reflux, achieving yields up to 85% . Key factors include:
- Catalyst selection : HISA enhances cyclization efficiency compared to traditional acetic acid.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Temperature control : Reflux conditions (70–80°C) minimize side reactions like over-oxidation.
- Validation : IR spectroscopy (C=N stretch at ~1658 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.30–7.93 ppm) confirm structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be applied to characterize the compound’s structure and confirm regioselectivity?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic proton environments (e.g., para-methyl groups) show distinct splitting patterns (e.g., δ 2.3 ppm for CH₃ groups) . Phenolic -OH protons appear as broad singlets (~δ 9.75 ppm).
- IR spectroscopy : Stretching vibrations for C-O (1101 cm⁻¹) and N-H (3437 cm⁻¹) confirm functional groups .
- X-ray crystallography : Used to resolve imidazolidine ring conformation and dihedral angles between aryl substituents, as demonstrated in rhodium(I) complexes with similar imidazolidin-2-ylidene ligands .
Q. What are the thermal and chemical stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for imidazole derivatives).
- pH-dependent degradation : Test in buffered solutions (pH 1–14) with HPLC monitoring. For example, imidazolium salts show stability in neutral conditions but degrade under strong acids/bases .
- Light exposure : UV-Vis spectroscopy tracks photodegradation kinetics.
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity, electronic properties, and potential bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, imidazole derivatives with electron-withdrawing substituents show reduced HOMO energies, influencing redox behavior .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Docking studies of similar compounds (e.g., 9c in ) reveal interactions with hydrophobic pockets via aryl groups and hydrogen bonds with phenolic -OH .
Q. How do structural modifications (e.g., substituting 4-methylphenyl groups with halogenated or electron-deficient aryl groups) alter the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Synthetic modulation : Replace 4-methylphenyl with 4-fluorophenyl or 4-bromophenyl via Suzuki coupling. Compare logP values (lipophilicity) and solubility profiles .
- Bioactivity assays : Test antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. Fluorinated analogs often show enhanced membrane permeability .
Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting spectroscopic assignments or bioactivity results)?
- Methodological Answer :
- Cross-validation : Combine multiple techniques (e.g., 2D NMR COSY/HSQC) to resolve overlapping signals in crowded aromatic regions .
- Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and biological assay parameters (e.g., cell line selection) .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction conditions or predict scale-up challenges for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
